molecular formula C10H7BrN2O2S B11832781 Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate

Cat. No.: B11832781
M. Wt: 299.15 g/mol
InChI Key: CGSIXRIKWYJAKU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom, a pyridine ring, and a carboxylate ester group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-(pyridin-4-yl)thiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The bromine atom and pyridine ring enhance its binding affinity and specificity. This compound can inhibit enzymes by forming covalent bonds or through non-covalent interactions, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and pyridine moieties enhances its versatility in synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-bromo-4-pyridin-4-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-2-4-12-5-3-6/h2-5H,1H3

InChI Key

CGSIXRIKWYJAKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)C2=CC=NC=C2

Origin of Product

United States

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